molecular formula C5FeN5-3 B094115 Pentacyanoferrate (II) CAS No. 15699-35-1

Pentacyanoferrate (II)

Cat. No.: B094115
CAS No.: 15699-35-1
M. Wt: 185.93 g/mol
InChI Key: UPHDFMNLYLLXDF-UHFFFAOYSA-N
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Description

Pentacyanoferrate (II) is a coordination compound consisting of an iron (II) ion surrounded by five cyanide ligands. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of Pentacyanoferrate (II) involves the release of active species upon enzymatic oxidative activation . The release of HNO was observed using EPR spectroscopy in the presence of a spin trapping agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacyanoferrate (II) can be synthesized through various methods. One common approach involves the reaction of iron (II) salts with cyanide ions in an aqueous solution. For example, the reaction of iron (II) sulfate with potassium cyanide results in the formation of pentacyanoferrate (II) complex. The reaction conditions typically involve maintaining a neutral to slightly alkaline pH to prevent the formation of toxic hydrogen cyanide gas .

Industrial Production Methods

In industrial settings, the production of pentacyanoferrate (II) often involves large-scale reactions using similar principles as laboratory synthesis. The process is carefully controlled to ensure the safety and purity of the final product. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Pentacyanoferrate (II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pentacyanoferrate (II) can be compared with other cyanoferrate complexes, such as hexacyanoferrate (II) and hexacyanoferrate (III). While hexacyanoferrate complexes have six cyanide ligands, pentacyanoferrate (II) has five, which affects its coordination geometry and reactivity. The unique properties of pentacyanoferrate (II) make it particularly useful for studying ligand substitution reactions and electron transfer processes .

Similar Compounds

Pentacyanoferrate (II) stands out due to its stability and versatility in forming complexes with a wide range of ligands, making it a valuable compound in both fundamental and applied research.

Properties

IUPAC Name

iron(2+);pentacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CN.Fe/c5*1-2;/q5*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHDFMNLYLLXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5FeN5-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15699-35-1
Record name Pentacyanoferrate (II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015699351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentacyanoferrate (II)
Reactant of Route 2
Pentacyanoferrate (II)

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